molecular formula C14H19NO3 B13872570 Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate

Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate

Cat. No.: B13872570
M. Wt: 249.30 g/mol
InChI Key: IGTRYHBUGHCBLO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate is a chemical compound that belongs to the class of benzoate esters It features a benzoate core substituted with a hydroxy group at the 4-position and a 1-methylpiperidin-4-yl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate typically involves the esterification of 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Starting Material: 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid.

    Reagent: Methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and catalysts as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-oxo-3-(1-methylpiperidin-4-yl)benzoate.

    Reduction: 4-hydroxy-3-(1-methylpiperidin-4-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: Lacks the piperidinyl group, making it less complex and potentially less active in certain biological assays.

    Methyl 3-(1-methylpiperidin-4-yl)benzoate: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    4-hydroxy-3-(1-methylpiperidin-4-yl)benzoic acid: The acid form of the compound, which may have different solubility and reactivity characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-hydroxy-3-(1-methylpiperidin-4-yl)benzoate

InChI

InChI=1S/C14H19NO3/c1-15-7-5-10(6-8-15)12-9-11(14(17)18-2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3

InChI Key

IGTRYHBUGHCBLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C(C=CC(=C2)C(=O)OC)O

Origin of Product

United States

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